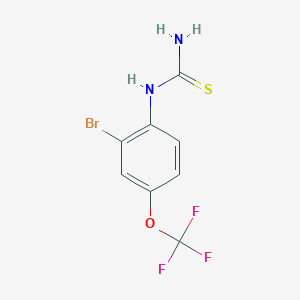

2-Bromo-4-trifluoromethoxyphenylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4-trifluoromethoxyphenylthiourea is an organic compound with the molecular formula C8H6BrF3N2OS It is a thiourea derivative, characterized by the presence of a bromine atom, a trifluoromethoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-trifluoromethoxyphenylthiourea typically involves the reaction of 2-bromo-4-trifluoromethoxyaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to yield the desired thiourea derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-trifluoromethoxyphenylthiourea can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbonyl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Typical conditions involve the use of polar solvents and mild heating.

Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution: Products include substituted phenylthioureas.

Oxidation: Products include sulfonyl derivatives.

Reduction: Products include thiol derivatives.

Scientific Research Applications

2-Bromo-4-trifluoromethoxyphenylthiourea has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.

Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Biological Studies: It is employed in studies investigating the interaction of thiourea derivatives with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-Bromo-4-trifluoromethoxyphenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other non-covalent interactions with the active sites of these targets, modulating their activity. The presence of the bromine and trifluoromethoxy groups enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-(trifluoromethyl)phenylthiourea: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

3-(Trifluoromethyl)phenylthiourea: Lacks the bromine atom and has a trifluoromethyl group.

2-Bromo-4-(trifluoromethyl)phenylacetonitrile: Contains a nitrile group instead of a thiourea moiety.

Uniqueness

2-Bromo-4-trifluoromethoxyphenylthiourea is unique due to the combination of its bromine atom, trifluoromethoxy group, and thiourea moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science .

Biological Activity

2-Bromo-4-trifluoromethoxyphenylthiourea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on cytotoxic effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₈BrF₃N₂OS

- Molecular Weight : 303.13 g/mol

- CAS Number : Not specified in available literature.

Biological Activity Overview

Recent studies have indicated that thiourea derivatives, including this compound, exhibit significant cytotoxic properties against various cancer cell lines. The following sections detail these findings.

Cytotoxic Activity

Research has demonstrated that thiourea compounds can induce apoptosis in cancer cells. For instance, a study on related thioureas showed that compounds with similar structural features exhibited IC₅₀ values ranging from 1.5 to 10 µM against various cancer cell lines, including colon (SW480, SW620) and prostate (PC3) cancer cells .

Comparative Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |

|---|---|---|---|

| This compound | SW480 | <10 | 95 |

| 3,4-Dichlorophenylthiourea | SW620 | 1.5 | 97 |

| Fluorinated thiourea | K-562 | <10 | 73 |

The mechanisms through which these compounds exert their cytotoxic effects include:

- Induction of Apoptosis : Studies have shown that these compounds can trigger both early and late apoptosis in cancer cells, significantly reducing cell viability .

- Inhibition of IL-6 Secretion : Certain thioureas have been noted to decrease interleukin-6 (IL-6) levels in treated cells, which is crucial as IL-6 plays a role in tumor growth and survival .

- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, further contributing to their cytotoxic effects.

Study on Thiourea Derivatives

A comprehensive study evaluated the cytotoxic effects of various thioureas against different cancer cell lines. The findings revealed that:

- Compounds with trifluoromethyl groups demonstrated enhanced activity compared to their non-fluorinated counterparts.

- The most effective compound was noted for its ability to induce late apoptosis in up to 99% of treated SW480 cells .

Mechanistic Insights

Flow cytometry analysis confirmed that the tested thioureas significantly increased the percentage of apoptotic cells. For example:

Properties

CAS No. |

1263377-45-2 |

|---|---|

Molecular Formula |

C8H6BrF3N2OS |

Molecular Weight |

315.11 g/mol |

IUPAC Name |

[2-bromo-4-(trifluoromethoxy)phenyl]thiourea |

InChI |

InChI=1S/C8H6BrF3N2OS/c9-5-3-4(15-8(10,11)12)1-2-6(5)14-7(13)16/h1-3H,(H3,13,14,16) |

InChI Key |

MZQGTYITKGNIKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)NC(=S)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.